![molecular formula C10H11BrClN B2673423 [1-(4-Bromo-2-chlorophenyl)cyclopropyl]methanamine CAS No. 1508522-85-7](/img/structure/B2673423.png)
[1-(4-Bromo-2-chlorophenyl)cyclopropyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[1-(4-Bromo-2-chlorophenyl)cyclopropyl]methanamine” is a chemical compound with the CAS Number: 1508522-85-7 . It has a molecular weight of 260.56 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11BrClN/c11-7-1-2-8(9(12)5-7)10(6-13)3-4-10/h1-2,5H,3-4,6,13H2 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 260.56 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Aplicaciones Científicas De Investigación
Chemical Synthesis and Organic Reactions :
- Shirinian et al. (2012) discussed the bromination of 2,3-diarylcyclopent-2-en-1-ones, revealing methods useful for the synthesis of bromo-substituted cyclopentenones, important in organic synthesis and preparation of various substances (Shirinian et al., 2012).
- Research by Kozhushkov et al. (2002) on methylenetriangulanes and spirocyclopropanated bicyclopropylidenes toward bromine, highlighted the rates of bromination and the stability of bromonium ions, contributing to knowledge in organic chemical reactions (Kozhushkov et al., 2002).
Environmental Chemistry :
- Manasfi et al. (2015) studied the degradation of oxybenzone in chlorinated seawater pools, revealing the formation of brominated disinfection byproducts. This research is relevant to understanding the environmental impact of brominated compounds (Manasfi et al., 2015).
- A study by Eriksson et al. (2004) on the photochemical decomposition of polybrominated diphenyl ethers in methanol/water provided insights into the environmental fate of these compounds, relevant to understanding the behavior of brominated substances in the environment (Eriksson et al., 2004).
Anticancer and Antituberculosis Applications :
- Research on [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives by Mallikarjuna et al. (2014) explored their synthesis and potential in vitro anticancer and antituberculosis activities, indicating the medical relevance of such compounds (Mallikarjuna et al., 2014).
Medicinal Chemistry and Pharmacology :
- The pharmacological properties of ketamine, a related arylcycloalkylamine, were discussed by Chen (1969), providing insights into the neurological effects and potential therapeutic applications of similar compounds (Chen, 1969).
- Sniecikowska et al. (2019) researched 1-(1-benzoylpiperidin-4-yl)methanamine derivatives as serotonin 5-HT1A receptor-biased agonists, indicating potential applications in antidepressant therapies (Sniecikowska et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
[1-(4-bromo-2-chlorophenyl)cyclopropyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClN/c11-7-1-2-8(9(12)5-7)10(6-13)3-4-10/h1-2,5H,3-4,6,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHGKZPISMBYQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=C(C=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
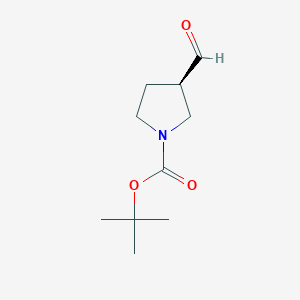
![2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2673341.png)
![N-(3-Bicyclo[3.2.1]octanyl)prop-2-enamide](/img/structure/B2673342.png)
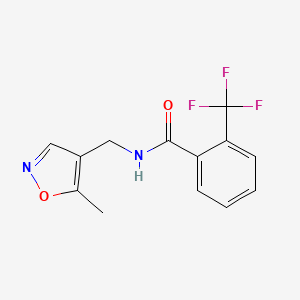
![2-(piperidin-1-yl)benzo[d]thiazol-6-yl 4-(N-butyl-N-methylsulfamoyl)benzoate](/img/structure/B2673349.png)
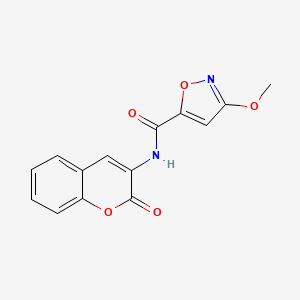
![1-[4-(2,2,2-Trifluoroethoxy)phenyl]methanamine](/img/structure/B2673352.png)
![4-[2-[(2-fluorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-(2-methoxyethyl)benzamide](/img/structure/B2673353.png)
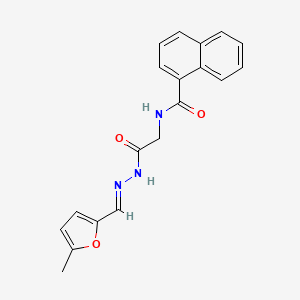
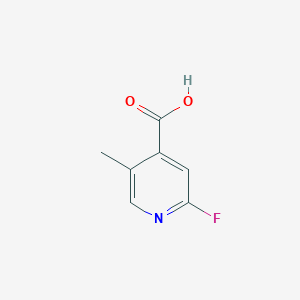

![Tert-butyl 4-[1-(4-hydroxyphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate](/img/structure/B2673360.png)
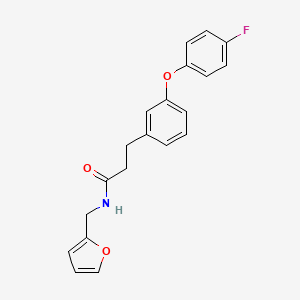
![5-chloro-1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-amine hydrobromide](/img/structure/B2673363.png)
